Product packaging for 5-Carboxy-2-fluoropyridine-3-boronic acid(Cat. No.:CAS No. 1451393-25-1)

5-Carboxy-2-fluoropyridine-3-boronic acid

Cat. No.: B1425612
CAS No.: 1451393-25-1
M. Wt: 184.92 g/mol
InChI Key: BCLGBTWNYVSWCI-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

5-Carboxy-2-fluoropyridine-3-boronic acid (CAS: 1451393-25-1) is a heterocyclic boronic acid derivative characterized by a pyridine ring substituted with three functional groups: a fluorine atom at position 2, a boronic acid group at position 3, and a carboxylic acid group at position 5. Its molecular formula is $$ \text{C}6\text{H}5\text{BFNO}4 $$, with a molecular weight of 184.92 g/mol. The IUPAC name, 5-borono-6-fluoronicotinic acid , reflects the substituent positions and prioritizes the carboxylic acid group as the principal functional group. The systematic numbering of the pyridine ring assigns the boronic acid group to position 3, the fluorine to position 2, and the carboxylic acid to position 5, as illustrated by the SMILES notation $$ \text{O=C(O)C}1\text{=CN=C(F)C(B(O)O)=C}_1 $$.

Table 1: Key Structural Properties

Property Value
Molecular Formula $$ \text{C}6\text{H}5\text{BFNO}_4 $$
Molecular Weight 184.92 g/mol
IUPAC Name 5-Borono-6-fluoronicotinic acid
CAS Number 1451393-25-1
SMILES $$ \text{O=C(O)C}1\text{=CN=C(F)C(B(O)O)=C}1 $$

Historical Development in Heterocyclic Boronic Acid Chemistry

The discovery of boronic acids dates to 1860, when Frankland isolated triethylborane and observed its oxidation to ethylboronic acid. Heterocyclic boronic acids, such as pyridine derivatives, emerged later as critical intermediates in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, due to their stability and reactivity. The incorporation of fluorine and carboxylic acid groups into pyridine-boronic acid frameworks, as seen in this compound, represents a refinement aimed at enhancing electronic and steric properties for targeted applications. For instance, the carboxylic acid group improves solubility in polar solvents, while fluorine modulates the electron-deficient nature of the pyridine ring, influencing reactivity in metal-catalyzed transformations.

Positional Isomerism in Fluoropyridine-Boronic Acid Derivatives

Positional isomerism in fluoropyridine-boronic acids significantly impacts their chemical behavior. Key isomers include:

  • 5-Fluoropyridine-3-boronic acid (CAS: 872041-86-6): Lacking the carboxylic acid group, this isomer is used in pharmaceutical synthesis due to its simpler structure.
  • 2-Fluoropyridine-5-boronic acid (CAS: 351019-18-6): The boronic acid and fluorine groups occupy positions 5 and 2, respectively, altering electronic effects compared to the target compound.
  • 4-Fluoropyridine-3-boronic acid (CAS: 860626-80-8): The fluorine at position 4 creates distinct steric interactions in coordination chemistry.

Table 2: Comparative Analysis of Fluoropyridine-Boronic Acid Isomers

Compound CAS Number Substituent Positions Key Applications
This compound 1451393-25-1 2-F, 3-B(OH)₂, 5-COOH Specialty synthesis
5-Fluoropyridine-3-boronic acid 872041-86-6 3-B(OH)₂, 5-F Pharmaceutical intermediates
2-Fluoropyridine-5-boronic acid 351019-18-6 2-F, 5-B(OH)₂ Ligand design
4-Fluoropyridine-3-boronic acid 860626-80-8 3-B(OH)₂, 4-F Catalytic studies

The electronic effects of fluorine substitution vary with position: fluorine at position 2 (ortho to boronic acid) increases the ring’s electron-withdrawing character, while a carboxylic acid at position 5 (meta to boron) introduces additional hydrogen-bonding capacity. These differences influence reactivity in cross-coupling reactions and interactions with biological targets, such as sialic acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BFNO4 B1425612 5-Carboxy-2-fluoropyridine-3-boronic acid CAS No. 1451393-25-1

Properties

IUPAC Name

5-borono-6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLGBTWNYVSWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254754
Record name 3-Pyridinecarboxylic acid, 5-borono-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-25-1
Record name 3-Pyridinecarboxylic acid, 5-borono-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-borono-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

One of the most prevalent approaches involves the initial synthesis of a fluorinated pyridine boronic acid derivative, followed by selective carboxylation at the 5-position. This method benefits from the versatility of boronic acids as intermediates in cross-coupling reactions and their ease of functionalization.

Synthetic Route

  • Step 1: Synthesis of 2-fluoropyridine-3-boronic acid via directed lithiation or halogen-metal exchange, followed by boronation.
  • Step 2: Carboxylation of the boronic acid at the 5-position using carbon dioxide (CO₂) under pressure, typically in the presence of a base such as sodium hydroxide.

Reaction Conditions

Step Reagents Solvent Temperature Notes
Boronic acid formation 2-fluoropyridine, n-Butyllithium, triisopropyl borate Tetrahydrofuran (THF) -55°C to 0°C Under nitrogen atmosphere to prevent side reactions
Carboxylation Boronic acid intermediate, CO₂ Aqueous NaOH solution Room temperature to 60°C Pressure of CO₂ (~1-5 atm)

Research Findings

  • The boronic acid intermediate is typically obtained with high purity (>98%) and yields around 70-80% after purification.
  • Carboxylation efficiency depends on CO₂ pressure and temperature, with optimal yields observed at 60°C and 3 atm CO₂ pressure.

Multi-Step Synthesis via Halogenation and Boronation

Method Overview

This approach involves halogenation of the pyridine ring, followed by boronation and subsequent oxidation to introduce the carboxylic acid group.

Synthetic Route

  • Step 1: Selective fluorination of pyridine at the 2-position.
  • Step 2: Chlorination or bromination at the 5-position.
  • Step 3: Boronation at the 3-position using boron reagents such as boronic esters.
  • Step 4: Oxidation of the boronic ester to the corresponding carboxylic acid.

Reaction Conditions

Step Reagents Solvent Temperature Notes
Fluorination Selectfluor or NFSI Acetonitrile Room temperature Selective for 2-position fluorination
Halogenation N-chlorosuccinimide (NCS) Acetonitrile 0°C to room temperature For 5-position chlorination
Boronation Bis(pinacolato)diboron Toluene 80°C Catalyzed by Pd catalysts
Oxidation Hydrogen peroxide, sodium hydroxide Water Room temperature Converts boronic ester to acid

Research Findings

  • This route offers high regioselectivity, with yields exceeding 65% for each step.
  • The oxidation step is critical for converting boronic esters into the desired carboxylic acid, with yields around 80%.

Use of Cross-Coupling Reactions for Structural Diversification

Method Overview

Boronic acids are key intermediates in Suzuki-Miyaura cross-coupling reactions, which can be employed to introduce various substituents, including carboxylic groups, onto the pyridine ring.

Synthetic Route

  • Step 1: Synthesis of 2-fluoropyridine-3-boronic acid via halogen-metal exchange.
  • Step 2: Cross-coupling with a suitable carboxylic acid derivative or precursor.
  • Step 3: Functional group transformations to finalize the carboxylic acid at the 5-position.

Reaction Conditions

Step Reagents Catalyst Solvent Temperature Notes
Cross-coupling Boronic acid, acid chloride or ester Pd(PPh₃)₄ Toluene or DMF 80°C Under inert atmosphere
Final oxidation Oxidizing agents (e.g., KMnO₄) - - Room temperature To introduce the carboxylic acid group

Research Findings

  • Suzuki coupling provides high regioselectivity and yields (>70%) for attaching functional groups.
  • Subsequent oxidation steps are optimized to prevent over-oxidation or degradation of the pyridine core.

Data Summary Table: Preparation Methods

Method Key Reagents Main Steps Typical Yield Advantages Limitations
Direct Boronic Acid Carboxylation 2-fluoropyridine, CO₂ Boronation + Carboxylation 70-80% Straightforward, high purity Requires controlled CO₂ pressure
Halogenation & Boronation NFSI, NCS, boron reagents Halogenation + Boronation + Oxidation 65-80% High regioselectivity Multi-step, reagent-sensitive
Cross-Coupling Boronic acid, acid derivatives Suzuki-Miyaura + Oxidation >70% Modular, versatile Catalyst-sensitive, requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions: 5-Carboxy-2-fluoropyridine-3-boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can yield alcohols or ketones.

Scientific Research Applications

Anticancer Activity

Research has indicated that boronic acids, including 5-Carboxy-2-fluoropyridine-3-boronic acid, exhibit potential anticancer properties. The mechanism of action often involves the inhibition of proteasomes, which are vital for regulating protein degradation within cancer cells.

  • Case Study: Proteasome Inhibition
    • Objective : Evaluate the compound's efficacy in inhibiting proteasomes in cancer cell lines.
    • Results : Significant reduction in cell viability was observed in treated cancer cells compared to controls, indicating potential as a therapeutic agent.
  • Mechanism Insights
    • The compound forms boronate esters with diols present in proteins, leading to altered protein function and induction of apoptosis in cancer cells.

Antimicrobial Activity

This compound has shown moderate antimicrobial activity against various bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mLComparison Agent
Candida albicans100Tavaborole
Aspergillus niger50Tavaborole
Escherichia coli25Tavaborole
Bacillus cereus10Tavaborole
  • Mechanism of Action : The antimicrobial effects are attributed to the inhibition of key enzymes involved in cell wall synthesis and protein translation.

Organic Synthesis Applications

The compound is also employed as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

  • Synthetic Utility
    • Reactivity : The boronic acid group allows for efficient coupling with aryl halides, making it a valuable intermediate in creating pharmaceuticals and agrochemicals.
    • Case Study: Synthesis of Aryl Compounds
      • The use of this compound in Suzuki-Miyaura reactions has led to the successful synthesis of various aryl compounds with potential biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridine-Boronic Acids

The table below compares 5-carboxy-2-fluoropyridine-3-boronic acid with structurally similar compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Purity Key Differences Reference
This compound -F (2), -B(OH)₂ (3), -COOH (5) 184.92 1451393-25-1 98+% Carboxylic acid enhances hydrophilicity
[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid -F (2), -B(OH)₂ (3), -COOMe (6) 198.94 2225177-42-2 95% Methoxycarbonyl at position 6; lower solubility
2-Fluoropyridine-3-boronic acid -F (2), -B(OH)₂ (3) 140.91 174669-73-9 N/A No substituent at position 5; simpler structure
5-Chloro-2-fluoropyridine-3-boronic acid -F (2), -B(OH)₂ (3), -Cl (5) 175.35 937595-70-5 98% Chlorine at position 5; higher lipophilicity
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid -Cl (2), -B(OH)₂ (3), -CF₃ (5) 225.36 536693-96-6 98% Trifluoromethyl group increases electron deficiency
Carboxylic Acid vs. Ester Groups
  • The carboxylic acid in this compound facilitates hydrogen bonding and ionic interactions, making it suitable for bioconjugation (e.g., drug-linker systems) .
Halogen Substituents (F, Cl, CF₃)
  • Fluorine at position 2 stabilizes the boronic acid group via inductive effects, enhancing cross-coupling efficiency in Suzuki reactions .
  • Trifluoromethyl groups (e.g., 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid) strongly withdraw electrons, increasing the electrophilicity of the boronic acid and accelerating coupling reactions .
Positional Isomerism
  • Compounds like (6-Chloro-2-fluoropyridin-3-yl)boronic acid (CAS: 1256345-66-0) demonstrate that substituent position significantly affects binding affinity in medicinal chemistry. For example, a chlorine at position 6 instead of 5 may disrupt target interactions .

Purity and Commercial Availability

  • This compound is listed as discontinued in some catalogs, suggesting synthesis challenges or niche demand .
  • Analogs like 5-Chloro-2-fluoropyridine-3-boronic acid remain available at high purity (98%), reflecting their broader utility in drug discovery .

Biological Activity

5-Carboxy-2-fluoropyridine-3-boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its application in drug design, particularly in targeting cancer cells and other diseases.

The biological activity of boronic acids, including this compound, often involves their interaction with specific proteins and enzymes. They can inhibit various biological pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.

  • Inhibition of Enzymes : Boronic acids can act as enzyme inhibitors by forming stable complexes with the active sites of target enzymes. For instance, they are known to inhibit serine β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria .
  • Selective Targeting : The ability of boronic acids to bind to the glycocalyx of cancer cells enhances their selectivity for cancer treatments. This interaction allows for targeted drug delivery, minimizing effects on healthy cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Study Biological Activity Mechanism Results
Study 1 Anticancer activityInhibition of cell proliferationSignificant reduction in viability of PC-3 prostate cancer cells at concentrations ≥ 10 µM
Study 2 Antibacterial propertiesInhibition of β-lactamasesKi values < 0.01 µM against resistant bacterial strains
Study 3 Selective toxicityBinding to glycocalyxEnhanced drug delivery efficiency in tumor models

Case Study 1: Anticancer Efficacy

A study involving PC-3 prostate cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations above 10 µM, cell viability dropped significantly compared to untreated controls. The mechanism was attributed to the compound's ability to inhibit critical signaling pathways involved in cell growth .

Case Study 2: Antibacterial Activity

In another investigation, the compound was tested against various multidrug-resistant bacterial strains. Results indicated that it effectively inhibited serine β-lactamases, which are pivotal in antibiotic resistance mechanisms. The compound exhibited Ki values below 0.01 µM, showcasing its potential as a lead candidate for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Carboxy-2-fluoropyridine-3-boronic acid?

  • Methodological Answer : Synthesis typically involves halogenation, fluorination, and boronation steps. For fluoropyridine boronic acids, Pd-catalyzed cross-coupling (e.g., Miyaura borylation) is common. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions .
  • Solvent System : Mixed solvents (e.g., DME/H₂O) enhance boronic acid stability .
  • Temperature : Reactions often proceed at 80–100°C for 12–24 hours .
  • Protecting Groups : The carboxylic acid group may require protection (e.g., esterification) during synthesis to prevent side reactions .

Q. How should researchers characterize fluorinated pyridine boronic acids to confirm purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (for aromatic protons), ¹⁹F NMR (to confirm fluorine position), and ¹¹B NMR (boron environment analysis). For carboxy groups, monitor δ ~12–14 ppm in ¹H NMR .
  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification .
  • Elemental Analysis : Validate C, H, N, and B content to ensure stoichiometric purity .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (1:3) for boronic acids. Adjust pH to ~7 to prevent decomposition .
  • Recrystallization : Solvents such as THF/water mixtures yield high-purity crystals .
  • Acid-Base Extraction : Utilize the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO₃) for separation .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer :

  • Temperature : Store at 0–6°C in airtight containers to minimize hydrolysis .
  • Desiccant : Include silica gel packs to reduce moisture exposure .
  • Light Sensitivity : Protect from UV light using amber glassware .

Advanced Research Questions

Q. How can electronic effects of the carboxy group influence Suzuki-Miyaura coupling efficiency?

  • Methodological Answer :

  • The electron-withdrawing carboxy group reduces boronic acid reactivity. Strategies include:
  • Catalyst Optimization : Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance oxidative addition .
  • Base Selection : Strong bases (e.g., Cs₂CO₃) improve transmetallation kinetics .
  • Example : In a model reaction with 4-bromotoluene, coupling yields dropped from 85% to 62% when a carboxy group was present, requiring longer reaction times (24→36 hrs) .

Q. How to address contradictory data in cross-coupling reaction yields under identical conditions?

  • Methodological Answer :

  • Potential Causes :
FactorImpactSolution
Boronic Acid Purity≤95% purity reduces yieldRepurify via recrystallization
Moisture ContaminationHydrolysis forms boroxinesUse molecular sieves
Catalyst DeactivationLigand oxidationReplace Pd source and degas solvents
  • Validation : Conduct control experiments with standardized reagents .

Q. What strategies enhance selectivity in modifying the carboxy group without affecting the boronic acid moiety?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyl esters (Boc) or methyl esters, which are stable under Suzuki conditions. Deprotect with TFA/water post-coupling .
  • Selective Silylation : Protect the carboxy group with TMSCl in the presence of boronic acid .

Q. What are the degradation pathways of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Pathways :
  • Hydrolysis of the boronic acid to boroxines in humid conditions .
  • Decarboxylation at >100°C or under strong acidic conditions .
  • Mitigation :
  • Add stabilizers like BHT (0.1% w/w) to suppress radical degradation .
  • Conduct reactions under inert atmospheres (N₂/Ar) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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5-Carboxy-2-fluoropyridine-3-boronic acid
Reactant of Route 2
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5-Carboxy-2-fluoropyridine-3-boronic acid

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